methyl 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Overview
Description
Methyl 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a useful research compound. Its molecular formula is C21H15BrN4O4S and its molecular weight is 499.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.99974 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mass Spectrometry Analysis
Mass spectrometry techniques have been employed to study the behavior of compounds with similar structural features, such as pyrimidinium oxides, which undergo various fragmentations and rearrangements under specific conditions. This research provides insights into the structural analysis and potential reactivity of complex molecules (Undheim & Hvistendahl, 1971).
Synthetic Routes and Derivatives
Synthetic pathways have been developed to create new pyrimidine and fused pyrimidine derivatives, showcasing the versatility of pyrimidine as a core structure for generating a wide range of chemical entities with potential biological activities (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003).
Heteroaromatic Azido Compounds
Research on heteroaromatic azido compounds has led to the preparation of triazolothieno[3,2-d]pyrimidines, highlighting the synthetic utility of azides in constructing heterocyclic compounds with potential for further functionalization (Westerlund, 1980).
Reaction Mechanisms and Novel Compounds
Investigations into the reactions of methyl 4-hetaryl-2,4-dioxobutanoates have expanded the understanding of how heterocyclic amines influence the synthesis of novel pyrimidine derivatives, providing a foundation for developing new molecules with designed properties (Gein, Tsyplyakova, Stashina, & Bakulev, 2008).
Antibacterial Activity
The synthesis and evaluation of new pyrimidine derivatives have also been explored for their potential antibacterial activities, demonstrating the role of structural modifications in enhancing biological effects (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Properties
IUPAC Name |
methyl 4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O4S/c1-11-16-19-24-18(25-26(19)10-23-20(16)31-17(11)21(27)28-2)15-8-7-14(30-15)9-29-13-5-3-12(22)4-6-13/h3-8,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWSVKWWPSOZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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